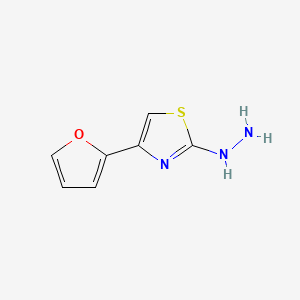

4-(2-Furyl)-2-hydrazino-1,3-thiazole

Description

Properties

IUPAC Name |

[4-(furan-2-yl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBUBDKTCFMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Furyl Hydrazine with Thioamide

- Starting Materials: 2-furyl hydrazine and a suitable thioamide.

- Catalyst: Base catalysts (e.g., sodium ethoxide or potassium carbonate) are commonly used to facilitate the cyclization.

- Solvent: Ethanol or other polar solvents under reflux conditions.

- Process: The thioamide reacts with the hydrazine derivative, undergoing cyclization to form the thiazole ring with the hydrazino group attached at position 2.

- Outcome: Formation of this compound with moderate to high yields depending on reaction time and temperature.

This approach is a variation of the classical Hantzsch thiazole synthesis, adapted to accommodate the hydrazino substituent without requiring protective groups on the amine functionality, which can reduce steps and increase overall efficiency.

Two-Step Condensation and Cyclization (Analogous Methods)

Research on related 2-hydrazinyl-1,3-thiazole derivatives indicates a two-step process:

- Condensation: Reaction of a carbonyl compound (such as an α-halocarbonyl) with thiosemicarbazide or hydrazine derivatives in refluxing ethanol, often catalyzed by glacial acetic acid.

- Cyclization: Subsequent heterocyclization forms the thiazole ring.

Although this method has been reported for 4-phenyl-2-hydrazinyl-1,3-thiazoles, it provides a useful framework for synthesizing this compound by substituting the phenyl group with the 2-furyl moiety.

Process Optimization and Industrial Considerations

- Continuous Flow Reactors: Industrial production benefits from continuous flow technology, allowing precise control over reaction parameters and improved safety when handling reactive intermediates.

- Avoidance of Protective Groups: Unlike classical Hantzsch reactions that require protection of amine groups to prevent side reactions, optimized processes for hydrazino-thiazoles avoid these steps, improving yield and reducing cost.

- Yield and Purity: Reported yields for similar thiazole derivatives range from 40% to over 90% depending on the method and scale. Purity is enhanced by careful control of reaction conditions and purification steps such as crystallization or chromatography.

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-catalyzed cyclization of 2-furyl hydrazine + thioamide | 2-furyl hydrazine, thioamide | Base catalyst, reflux in ethanol | 70-90 | Simple, no protection needed | Requires control of cyclization |

| Two-step condensation & cyclization (analogous) | α-halocarbonyl, thiosemicarbazide | Glacial acetic acid, reflux ethanol | 40-80 | Well-studied, adaptable to various substituents | Longer process, may require purification |

| Continuous flow reactor process | Same as above | Controlled temp, flow conditions | >85 | High purity, scalable | Requires specialized equipment |

Research Findings and Analytical Characterization

- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress in related syntheses.

- Spectroscopic Confirmation: The structure of this compound is confirmed by FT-IR, NMR (proton and carbon), and mass spectrometry, which verify the presence of the hydrazino group and the fused heterocyclic rings.

- Effect of Substituents: Studies show that the hydrazino substituent at position 2 enhances flexibility and binding affinity in biological targets, suggesting the importance of this group in the synthesis and application of these compounds.

Chemical Reactions Analysis

4-(2-Furyl)-2-hydrazino-1,3-thiazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the furan and thiazole rings.

Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 4-(2-Furyl)-2-hydrazino-1,3-thiazole are particularly noteworthy:

- Antimicrobial Activity : Research indicates that derivatives of this compound show significant effectiveness against various pathogens, including bacteria and fungi. For instance, certain synthesized derivatives have demonstrated potent antifungal activity against Candida albicans, exhibiting lower minimum inhibitory concentration (MIC) values than established antifungal agents like fluconazole .

- Anticancer Properties : Studies have explored the anticancer potential of this compound. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation, with promising results indicating their potential as novel anticancer agents .

- Anticonvulsant Effects : Some studies have reported anticonvulsant properties associated with this compound, suggesting its utility in treating seizure disorders. The structure-activity relationship (SAR) analyses indicate that modifications to the thiazole ring can enhance anticonvulsant efficacy .

Industrial Applications

Beyond medicinal uses, this compound has applications in the production of specialty chemicals and materials. Its unique chemical behavior allows it to act as a building block for synthesizing more complex molecules used in various industrial processes.

Case Study 1: Antifungal Activity Against Candida albicans

A series of derivatives of this compound were synthesized and tested for antifungal activity. Compounds such as 7a and 7e showed MIC values of 7.81 μg/mL and 3.9 μg/mL respectively, outperforming fluconazole (15.62 μg/mL) in inhibiting C. albicans. Molecular docking studies confirmed the interaction of these compounds with fungal enzymes critical for cell wall synthesis .

Case Study 2: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various thiazole derivatives, compounds derived from this compound were assessed for their ability to inhibit tumor growth in vitro. Results indicated that some derivatives significantly reduced cell viability in cancer cell lines compared to controls, suggesting their potential as leads for further development in cancer therapy .

Summary of Biological Activities

| Application | Activity Type | Notable Findings |

|---|---|---|

| Antimicrobial | Antifungal | Lower MIC than fluconazole against C. albicans |

| Anticancer | Cell proliferation | Significant reduction in viability in cancer cell lines |

| Anticonvulsant | Seizure inhibition | Promising results in animal models |

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-hydrazino-1,3-thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Phenyl-2-hydrazino-1,3-thiazole

- Structure : Phenyl group at position 4.

- Activity : Demonstrates moderate anti-Candida activity (MIC: 16–32 µg/mL against C. albicans). The hydrophobic phenyl group may limit solubility compared to the furyl substituent .

- Synthesis : Prepared via cyclization of α-bromoketones with thiosemicarbazones .

4-(3-Nitrophenyl)-2-hydrazino-1,3-thiazole

4-(3,4-Difluorophenyl)-2-hydrazino-1,3-thiazole

- Structure : Difluorophenyl at position 4.

- Activity: Fluorine atoms improve metabolic stability and membrane permeability.

4-(5-Nitro-2-furyl)-2-hydrazino-1,3-thiazole

- Structure : Nitrofuryl group at position 4.

- Activity: Highly carcinogenic in rodents, inducing bladder and forestomach tumors. The nitro group is metabolized to reactive intermediates, leading to DNA adducts .

Substituent Effects on the Hydrazine Group

2-Hydrazino-4-(2-furyl)-1,3-thiazole with Indolyl Moiety

2-(S)-2-Aminoethyl-hydrazino-4-(2-furyl)-1,3-thiazole

- Modification: (S)-2-Aminoethyl chain on hydrazine.

- Activity: Broad-spectrum antifungal activity against non-C. albicans species (e.g., C. glabrata). The chiral center enhances selectivity .

Key Research Findings

Anti-Candida Activity: 2-Hydrazino-1,3-thiazoles with aromatic substituents (e.g., furyl, phenyl) exhibit potent antifungal effects. The furyl group’s electron-rich nature may enhance interactions with fungal cytochrome P450 enzymes .

Toxicity Profile: Nitro-substituted analogues (e.g., 4-(5-nitro-2-furyl) derivatives) are carcinogenic due to peroxidase-mediated metabolic activation, forming DNA-reactive intermediates . In contrast, the non-nitrated furyl group in this compound likely reduces genotoxicity.

Synthetic Flexibility : The thiazole-hydrazine scaffold allows modular derivatization. For example, coupling with benzylidene hydrazones () or triazole-acetamide hybrids () can fine-tune pharmacokinetic properties .

Biological Activity

4-(2-Furyl)-2-hydrazino-1,3-thiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of furan and thiazole rings, which contribute to its distinctive chemical and biological properties. The thiazole moiety is well-known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects. Research indicates that the compound may act as an antimicrobial agent by disrupting cellular processes in pathogens .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Summary of Antimicrobial Activity

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Highly active | |

| Escherichia coli | Highly active | |

| Candida albicans | Significant activity | |

| Aspergillus niger | Significant activity |

In particular, derivatives such as 4a and 6a demonstrated potent antimicrobial properties, with minimal inhibitory concentrations (MICs) significantly lower than standard treatments . Molecular docking studies have provided insights into the binding affinities of these compounds to target enzymes involved in microbial metabolism.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that several derivatives exhibit cytotoxic effects against various cancer cell lines, including those derived from breast, liver, and prostate cancers.

Summary of Anticancer Activity

| Cell Line | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| HT-29 (colon cancer) | Active | < 10 | |

| Jurkat (leukemia) | Significant activity | < 5 | |

| SK-OV-3 (ovarian cancer) | Active | < 15 |

The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance cytotoxicity. For example, the presence of electron-donating groups on the phenyl ring has been linked to increased potency against cancer cells .

Study 1: Antimicrobial Efficacy

A study synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against common pathogens. Compounds exhibited strong antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans. The most effective compounds were further analyzed for their mechanisms of action using molecular docking techniques .

Study 2: Anticancer Potential

In another investigation, various thiazole derivatives were tested against multiple cancer cell lines. Results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study highlighted the importance of hydrazone linkages in enhancing anticancer activity .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 4-(2-Furyl)-2-hydrazino-1,3-thiazole derivatives?

Basic Research Focus

The synthesis of 2-hydrazino-1,3-thiazole derivatives typically involves coupling reactions between hydrazine derivatives and thiazole precursors under reflux conditions. For example, Maillard et al. (2013) synthesized analogous compounds by refluxing hydrazine derivatives with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, achieving yields up to 65% . Key parameters include solvent choice (e.g., ethanol or DMSO), reaction time (4–18 hours), and temperature (reflux). Optimization may require iterative adjustment of molar ratios and purification via recrystallization (e.g., water-ethanol mixtures) .

How can structural characterization of this compound derivatives be systematically validated?

Basic Research Focus

Comprehensive characterization involves:

- Spectroscopy : IR to confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for hydrazine).

- NMR : ¹H and ¹³C spectra to verify substituent positions and purity. For example, thiazole protons typically resonate at δ 7.0–8.5 ppm .

- Elemental Analysis : Experimental vs. calculated C/H/N/S percentages to confirm stoichiometry (e.g., deviations <0.3% indicate purity) .

- Melting Point : Consistency across batches (e.g., 141–143°C for triazole analogs) .

What mechanistic insights exist into the biological activity of this compound derivatives?

Advanced Research Focus

Studies suggest anti-fungal activity against Candida species, possibly via inhibition of ergosterol biosynthesis or enzyme targeting. For instance, derivatives with electron-withdrawing groups (e.g., halogens) show enhanced activity due to improved membrane penetration . In vitro assays (e.g., MIC values) combined with molecular docking can identify binding interactions with fungal enzymes like lanosterol demethylase .

How can computational methods (e.g., molecular docking) guide the design of bioactive this compound analogs?

Advanced Research Focus

Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins. For example, analogs with furyl and hydrazino groups showed favorable interactions with the active site of α-glucosidase, aligning with experimental IC₅₀ data . Advanced workflows include:

- Protein Preparation : PDB structure refinement (e.g., removing water molecules).

- Ligand Optimization : DFT-based geometry minimization.

- Post-Docking Analysis : Hydrogen bonding, π-π stacking, and binding energy scores (<−6 kcal/mol indicates strong affinity) .

What strategies are effective for structure-activity relationship (SAR) studies of 2-hydrazino-1,3-thiazole derivatives?

Advanced Research Focus

SAR analysis requires systematic substitution at key positions:

- Thiazole C-4 : Aryl groups (e.g., 2-furyl) enhance lipophilicity and bioactivity .

- Hydrazino Group : Modifications (e.g., acylhydrazones) improve stability and target selectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) at the phenyl ring increase anti-microbial potency, while bulky groups reduce solubility .

High-throughput screening (HTS) and QSAR modeling can prioritize candidates for synthesis .

How should researchers address contradictions in reported biological activities of 2-hydrazino-1,3-thiazole derivatives?

Advanced Research Focus

Discrepancies in activity data (e.g., anti-fungal vs. anti-bacterial) may arise from:

- Assay Variability : Differences in microbial strains, inoculum size, or incubation time .

- Structural Nuances : Minor substituent changes (e.g., –OCH₃ vs. –Cl) alter pharmacokinetics .

- Computational Limitations : Docking scores may not correlate with in vivo efficacy due to membrane permeability issues .

Resolution requires cross-validation using standardized protocols (e.g., CLSI guidelines) and meta-analyses of published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.